molecular formula C6H7FN2 B6147322 2-fluorobenzene-1,3-diamine CAS No. 52033-96-2

2-fluorobenzene-1,3-diamine

Cat. No.: B6147322
CAS No.: 52033-96-2
M. Wt: 126.13 g/mol
InChI Key: MEMRSJSHJHEODO-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Organic Chemistry

Fluorinated aromatic diamines are a class of compounds that have garnered considerable attention in contemporary organic chemistry due to the unique effects of fluorine substitution. The introduction of fluorine, the most electronegative element, into an aromatic diamine framework can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinities. tandfonline.com These modifications are highly sought after in the development of high-performance polymers, liquid crystals, and biologically active molecules. utsa.edunih.gov

The presence of both amino and fluoro groups on a benzene (B151609) ring creates a versatile building block for the synthesis of a wide array of complex organic structures. The amino groups serve as key nucleophilic sites for reactions such as polymerization and the formation of heterocyclic systems, while the fluorine atom can direct the regioselectivity of further chemical transformations and enhance the thermal and chemical stability of the resulting products. nih.govmdpi.com

Importance of Specific Fluorine Substitution Patterns in Aromatic Diamines

The precise placement of fluorine atoms on the aromatic ring is crucial in determining the final properties of the molecule. Different substitution patterns can lead to significant variations in reactivity and physical characteristics. For instance, the position of the fluorine atom relative to the two amino groups in a diaminobenzene molecule can affect the basicity of the amines through inductive and resonance effects. tandfonline.com

In the case of 2-fluorobenzene-1,3-diamine, the fluorine atom is situated ortho to one amino group and meta to the other. This specific arrangement influences the electron density distribution across the aromatic ring and the steric environment around the functional groups. Such specific substitution patterns are critical in fine-tuning the properties of materials derived from these diamines. For example, in the synthesis of polyimides, the fluorine substitution can lead to polymers with lower dielectric constants, reduced moisture absorption, and improved optical transparency. mdpi.com The study of various isomers, such as 3-fluorobenzene-1,2-diamine (B95444) and 4-fluorobenzene-1,2-diamine, further highlights the importance of the fluorine position in dictating the molecule's behavior and potential applications. sigmaaldrich.combldpharm.com

Properties of this compound

PropertyValue
IUPAC Name This compound uni.lu
Synonyms 1,3-Diamino-2-fluorobenzene, 2-Fluoro-1,3-phenylenediamine guidechem.com
CAS Number 52033-96-2 guidechem.com
Molecular Formula C6H7FN2 guidechem.com
Molecular Weight 126.13 g/mol guidechem.com
Appearance Not specified, likely a solid bldpharm.com
Hydrogen Bond Donor Count 2 guidechem.com
Hydrogen Bond Acceptor Count 3 guidechem.com
Rotatable Bond Count 0 guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52033-96-2

Molecular Formula

C6H7FN2

Molecular Weight

126.13 g/mol

IUPAC Name

2-fluorobenzene-1,3-diamine

InChI

InChI=1S/C6H7FN2/c7-6-4(8)2-1-3-5(6)9/h1-3H,8-9H2

InChI Key

MEMRSJSHJHEODO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)F)N

Purity

95

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 Fluorobenzene 1,3 Diamine

Electrophilic Aromatic Substitution Reactions of Fluorinated Diamines

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the electronic properties of the substituents already present on the aromatic ring. masterorganicchemistry.com

Influence of Amino and Fluoro Substituents on Reactivity and Directing Effects

In 2-fluorobenzene-1,3-diamine, the two amino (-NH₂) groups and the fluorine (-F) atom exert competing and cooperative electronic effects that dictate the outcome of electrophilic substitution reactions.

Amino Groups (-NH₂): The amino groups are strong activating groups and ortho-, para-directors. scispace.com They possess a lone pair of electrons on the nitrogen atom that can be donated to the benzene ring through resonance. libretexts.org This resonance effect significantly increases the electron density of the ring, particularly at the positions ortho and para to the amino groups, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orglibretexts.org The activating nature of the amino group is due to its strong electron-donating resonance effect, which outweighs its inductive electron-withdrawing effect. libretexts.org Quantum chemical studies on aniline (B41778) have shown that the amino group increases the electron density at the ortho and para positions, activating these sites for electrophilic attack. scispace.com

Combined Effect in this compound:

The amino group at C1 directs incoming electrophiles to the C2, C4, and C6 positions.

The amino group at C3 directs incoming electrophiles to the C2, C4, and C6 positions.

The fluorine atom at C2 directs incoming electrophiles to the C1, C3, and C5 positions.

The positions C4 and C6 are strongly activated by both amino groups, making them the most probable sites for electrophilic substitution. The C2 position is also activated by both amino groups but is sterically hindered by the adjacent fluorine atom and the two amino groups. The C5 position is activated by the fluorine atom's directing effect but is meta to both amino groups, making it less favorable. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions.

Interactive Data Table: Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-NH₂Electron-withdrawingStrong electron-donatingActivatingOrtho, Para
-FStrong electron-withdrawingWeak electron-donatingDeactivatingOrtho, Para

Nitration and Halogenation Pathways

Nitration: The nitration of aromatic amines requires careful control of reaction conditions to prevent oxidation of the amino groups and to control the regioselectivity. In the case of this compound, the strong activation by the two amino groups would lead to rapid and potentially uncontrollable nitration. The expected major products would be 2-fluoro-4-nitrobenzene-1,3-diamine (B2733081) and 2-fluoro-6-nitrobenzene-1,3-diamine, due to the powerful directing effects of the amino groups.

Halogenation: Similar to nitration, the halogenation of this compound is expected to be a facile reaction. The high electron density of the aromatic ring makes it highly reactive towards electrophilic halogens like bromine (Br₂) and chlorine (Cl₂). The substitution would be directed to the positions most activated by the amino groups, leading primarily to the formation of 4-halo- and 6-halo-2-fluorobenzene-1,3-diamines. The use of milder halogenating agents might be necessary to avoid over-halogenation.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) typically occurs on electron-deficient aromatic rings containing a good leaving group. nih.gov In this compound, the presence of two electron-donating amino groups makes the ring electron-rich, and thus generally unreactive towards traditional SₙAr reactions.

However, the amino groups can be converted into diazonium salts (-N₂⁺) through diazotization with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org Diazonium salts are excellent leaving groups, and the resulting aryl cation is highly susceptible to nucleophilic attack. This two-step process, known as the Sandmeyer reaction, allows for the introduction of a wide variety of nucleophiles onto the aromatic ring. For this compound, diazotization of one or both amino groups would open up pathways for nucleophilic substitution, allowing the introduction of halides, cyano groups, hydroxyl groups, and other nucleophiles at the positions of the original amino groups.

Oxidation and Reduction Processes in Aromatic Diamine Chemistry

Oxidation: Aromatic amines are susceptible to oxidation, and the presence of two amino groups in this compound makes it particularly sensitive. acs.orgacs.org Strong oxidizing agents can lead to the formation of complex polymeric materials. The oxidation of aromatic amines often proceeds through the formation of radical cations. acs.org Controlled oxidation can, in some cases, lead to the formation of quinone-diimines or other colored compounds.

Reduction: The aromatic ring of this compound is generally resistant to reduction under standard conditions due to its inherent stability. brainkart.com Catalytic hydrogenation of the aromatic ring to a cyclohexane (B81311) derivative would require harsh conditions, such as high pressure and temperature, and a potent catalyst like rhodium on carbon. brainkart.com However, functional groups attached to the ring can often be selectively reduced without affecting the aromatic system. For instance, if a nitro group were introduced onto the ring, it could be selectively reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation under milder conditions than those required for ring reduction.

Advanced Mechanistic Investigations of Functionalization Reactions

C-F Bond Activation and Transformation Methodologies

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation and transformation a significant challenge in organic synthesis. dntb.gov.uamdpi.com However, the development of transition-metal-catalyzed and metal-free methods has provided pathways to functionalize fluoroaromatics. dntb.gov.uamdpi.com

For this compound, the C-F bond is on an electron-rich ring, which can influence its reactivity in certain catalytic cycles. Transition metal complexes, particularly those of nickel and palladium, have been shown to catalyze the cross-coupling of fluoroaromatics with various partners. mdpi.com These reactions often proceed via oxidative addition of the C-F bond to the metal center. researchgate.net

Recent advancements have also explored photocatalytic methods for C-F bond activation. eurekalert.orgsciencedaily.com These methods often utilize a photocatalyst in conjunction with other reagents to achieve site-selective C-F bond transformations under mild conditions. eurekalert.orgsciencedaily.com While specific studies on this compound are not widely reported, the general principles of these methodologies could potentially be applied to this molecule, enabling the replacement of the fluorine atom with other functional groups and expanding its synthetic utility.

Carbon-Nitrogen Bond Formation Dynamics

The study of carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of substituted anilines, such as this compound, in these reactions is of significant interest due to the compound's dual nucleophilic amine centers and the electronic influence of the fluorine substituent. However, a detailed examination of the available scientific literature reveals a notable scarcity of specific research focused exclusively on the carbon-nitrogen bond formation dynamics of this compound.

While comprehensive studies on the kinetics and reaction mechanisms of C-N bond formation for this particular molecule are not readily found, the general principles of aniline reactivity in established synthetic methodologies provide a framework for understanding its expected behavior. Key reactions in which this compound would likely participate include palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. uni.luresearchgate.net The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. uni.lu For this compound, the presence of two primary amine groups offers the potential for mono- or di-arylation, depending on the stoichiometry of the reactants and the reaction conditions. The fluorine atom, being electron-withdrawing, can influence the nucleophilicity of the amine groups and the electronic properties of the aromatic ring, which in turn can affect the rates of oxidative addition and reductive elimination.

Ullmann Condensation: The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, provides an alternative route to C-N bond formation. This reaction typically requires higher temperatures than palladium-catalyzed methods. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with an aryl halide. The reactivity of this compound in an Ullmann condensation would be subject to similar electronic influences from the fluorine substituent as in the Buchwald-Hartwig reaction.

While specific kinetic data and detailed mechanistic studies for this compound are not available in the reviewed literature, the following table summarizes the expected reactivity based on general principles of C-N bond formation reactions.

Reaction TypeExpected Reactivity of this compoundInfluencing FactorsPotential Products
Buchwald-Hartwig Amination Likely to undergo mono- or di-arylation. The fluorine atom may modulate the reaction rate.Palladium catalyst, ligand, base, solvent, temperature, stoichiometry.N-aryl-2-fluorobenzene-1,3-diamines, N,N'-diaryl-2-fluorobenzene-1,3-diamines.
Ullmann Condensation Expected to react with aryl halides, likely requiring elevated temperatures.Copper catalyst, ligand (if used), base, solvent, temperature.N-aryl-2-fluorobenzene-1,3-diamines, N,N'-diaryl-2-fluorobenzene-1,3-diamines.

Further empirical and computational studies are required to elucidate the precise carbon-nitrogen bond formation dynamics of this compound. Such research would provide valuable insights into its reaction kinetics, the stability of intermediates, and the specific influence of the fluorine substituent on the reaction pathways, thereby enabling its more effective utilization in synthetic organic chemistry.

Derivatization Strategies and Complex Molecular Architecture from 2 Fluorobenzene 1,3 Diamine

Synthesis of Heterocyclic Systems Incorporating the Diamine Moiety

The vicinal arrangement of the amino groups in 2-fluorobenzene-1,3-diamine makes it an ideal precursor for the synthesis of various fused heterocyclic systems. These reactions typically proceed through condensation mechanisms, where the diamine reacts with a suitable bifunctional electrophile to form a new ring system.

Benzimidazole (B57391) Derivatives

Benzimidazoles, characterized by the fusion of a benzene (B151609) and an imidazole (B134444) ring, are a prominent class of heterocyclic compounds with a wide array of biological activities. nih.gov The synthesis of benzimidazole derivatives from this compound can be achieved through condensation with carboxylic acids or their derivatives, or with aldehydes followed by an oxidative cyclization. nih.govsemanticscholar.org The Phillips-Ladenburg reaction, a classic method, involves the reaction of the diamine with a carboxylic acid under acidic conditions. semanticscholar.org Alternatively, the Weidenhagen reaction utilizes aldehydes in the presence of an oxidizing agent. semanticscholar.org Modern approaches often employ catalysts to achieve milder reaction conditions and higher yields. nih.gov For instance, nano-Fe2O3 and p-toluenesulfonic acid have been used to catalyze the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. nih.gov

Table 1: Selected Catalytic Methods for Benzimidazole Synthesis

CatalystReactantsKey Advantages
Nano-Fe2O31,2-diaminobenzenes, aromatic aldehydesShort reaction times, high efficiency, aqueous medium, catalyst recyclability. nih.gov
p-Toluenesulfonic acido-phenylenediamines, aldehydesSolvent-free conditions, short reaction time, high efficiency, simple product isolation. nih.gov
Al2O3/CuI/PANI nanocompositeo-phenylenediamine, aldehydesMild conditions, excellent yields, catalyst reusability. nih.gov
{Mo72Fe30} nanocapsulesaromatic 1,2-diamines, aldehydesAerobic and mild conditions, high yields. nih.gov

Quinoxaline (B1680401) Derivatives

Quinoxalines, which contain a benzene ring fused to a pyrazine (B50134) ring, are another important class of nitrogen-containing heterocycles. The most common and effective method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govsapub.org This reaction is versatile and can be carried out under various conditions, including the use of catalysts to improve efficiency and yield. nih.govchim.it For example, magnetically recyclable MnFe2O4 nanoparticles have been employed as a catalyst for the synthesis of quinoxalines at room temperature. chim.it Microwave-assisted synthesis has also emerged as a rapid and solvent-free alternative to traditional heating methods. udayton.edu

The reaction of this compound with various diketones can lead to the formation of 6-fluoroquinoxaline (B159336) derivatives. nih.gov The specific substitution pattern of the resulting quinoxaline is determined by the structure of the dicarbonyl compound used.

Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. wikipedia.org They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. wikipedia.org In the case of this compound, both amino groups can react with carbonyl compounds to form bis-Schiff bases. This reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.org

The formation of Schiff bases from aromatic diamines and aldehydes can be catalyzed by acids. youtube.com These Schiff bases are valuable intermediates in organic synthesis and can also be used as ligands in coordination chemistry to form metal complexes. wikipedia.org For instance, Schiff base ligands derived from the reaction of ethylenediamine (B42938) and acetophenone (B1666503) have been used to synthesize various metal complexes. ijcmas.com

Polymer Precursors and Monomer Chemistry in Fluorinated Polymer Synthesis

Aromatic diamines are crucial monomers for the synthesis of high-performance polymers such as polyamides, polyimides, polyureas, and polyurethanes. chemmethod.com The incorporation of fluorine atoms into these polymers can significantly enhance their properties, including thermal stability, chemical resistance, and hydrophobicity, while also lowering the dielectric constant and improving processability. mdpi.commdpi.com

This compound serves as a valuable fluorinated monomer in the synthesis of such advanced polymers. chemmethod.comresearchgate.net The presence of the fluorine atom can impart desirable characteristics to the resulting polymer. For example, fluorinated polyurethanes synthesized using fluorinated diamine chain extenders have shown increased water resistance and reduced water absorption. mdpi.com Similarly, polyimides derived from fluorine-containing diamine monomers often exhibit good optical transparency and high thermal stability. mdpi.com

The synthesis of these polymers typically involves polycondensation reactions where the diamine monomer reacts with a suitable comonomer, such as a diacid chloride (for polyamides) or a dianhydride (for polyimides). mdpi.comnasa.gov The properties of the final polymer can be tailored by carefully selecting the monomers and controlling the polymerization conditions.

Table 2: Properties Enhanced by Fluorine Incorporation in Polymers

PropertyEnhancement
Thermal StabilityIncreased
Chemical ResistanceIncreased
HydrophobicityIncreased
Dielectric ConstantLowered
Optical TransparencyOften Improved
ProcessabilityOften Improved

Advanced Functionalization for Specific Research Applications (e.g., optical properties, catalysis)

The this compound scaffold can be further functionalized to create molecules with specific properties for advanced research applications, such as enhanced optical properties or catalytic activity. nih.govnih.gov The amino groups provide reactive sites for the attachment of various functional groups, while the fluorine atom can influence the electronic properties of the molecule.

For instance, derivatives of 1,2-benzenediamine have been used to synthesize bifunctional organocatalysts. mdpi.com These catalysts, which can contain moieties like thiourea (B124793) or squaramide, are capable of activating both nucleophilic and electrophilic reactants simultaneously through hydrogen bonding. mdpi.com The introduction of electron-withdrawing or electron-donating substituents on the benzene ring can modulate the catalytic activity. mdpi.com

In the realm of optical materials, the functionalization of aromatic systems can lead to compounds with interesting photophysical properties. For example, the synthesis and functionalization of aza-boraphenanthrene derivatives have resulted in molecules with high quantum yields. nih.gov While not directly involving this compound, this research highlights the principle of tuning optical properties through strategic chemical modification of aromatic structures.

Late-Stage Difluoromethylation Approaches for Aromatic Systems

Late-stage functionalization, the introduction of a functional group in the final steps of a synthetic sequence, is a powerful strategy in drug discovery and materials science. mdpi.com The difluoromethyl group (CF2H) is a particularly desirable moiety as its incorporation can positively impact properties like solubility, metabolic stability, and lipophilicity. mdpi.comnih.gov

Various methods for the late-stage difluoromethylation of aromatic systems have been developed, often involving radical or transition-metal-catalyzed processes. rsc.orgresearchgate.net Visible-light-photocatalyzed reactions have emerged as a mild and environmentally benign approach for introducing the CF2H group into (hetero)aromatic compounds. mdpi.comnih.gov These methods can tolerate a wide range of functional groups, making them suitable for the modification of complex molecules. mdpi.com While direct late-stage difluoromethylation of this compound is not explicitly detailed in the provided context, the existing methodologies for aromatic systems could potentially be adapted for this purpose, offering a route to novel fluorinated compounds with tailored properties. mdpi.comrsc.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization in Research on Fluorinated Diamines

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Aromatic Diamine Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework of chemical compounds. For fluorinated aromatic diamines, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a comprehensive structural assignment.

Proton NMR (¹H NMR) is a fundamental technique for determining the arrangement of hydrogen atoms within a molecule. In 2-fluorobenzene-1,3-diamine, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are influenced by the electronic effects of the fluorine and amino substituents.

The ¹H NMR spectrum of 1,3-diaminobenzene shows a singlet for the proton at the 2-position at approximately 6.05 ppm, a doublet for the protons at the 4 and 6 positions around 6.18 ppm, and a triplet for the proton at the 5-position near 6.95 ppm. rsc.org The introduction of a fluorine atom at the 2-position in this compound significantly alters the electronic environment, leading to changes in the chemical shifts and coupling constants of the neighboring protons. The analysis of these shifts and couplings is crucial for confirming the substitution pattern. The amino protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. rsc.org

Interactive Data Table: ¹H NMR Chemical Shift Ranges for Related Compounds

CompoundFunctional GroupChemical Shift (ppm)
1,3-DiaminobenzeneAr-H6.05 - 6.95
1,3-Diaminobenzene-NH₂~3.55 (broad)
Fluorobenzene (B45895)Ar-H7.03 - 7.31

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. rsc.orgchemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts are highly sensitive to the local electronic environment.

The ¹³C NMR spectrum of 1,3-diaminobenzene displays signals at approximately 103.22, 106.79, 132.07, and 149.19 ppm. rsc.org The introduction of a fluorine atom at the 2-position induces significant changes in the chemical shifts of the adjacent carbon atoms due to its strong electron-withdrawing nature. Furthermore, the carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectrum of organofluorine compounds. The carbons ortho and meta to the fluorine atom will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. nih.gov

Interactive Data Table: ¹³C NMR Chemical Shift Ranges for Related Compounds

CompoundCarbon EnvironmentChemical Shift (ppm)
1,3-DiaminobenzeneAromatic C-H103.22 - 132.07
1,3-DiaminobenzeneAromatic C-N149.19
FluorobenzeneAromatic C-H115 - 130
FluorobenzeneAromatic C-F~163 (with C-F coupling)

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The carbon attached to fluorine in fluorobenzene shows a large coupling constant. rsc.orgchemicalbook.comspectrabase.com

Fluorine-19 NMR (¹⁹F NMR) is a powerful and highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.orgbiophysics.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal NMR nucleus. wikipedia.orgbiophysics.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which often leads to better-resolved spectra with less peak overlap. thermofisher.comazom.com

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons (ortho, meta, and para ¹H-¹⁹F couplings). The magnitude of these coupling constants provides valuable structural information and can be used to confirm the position of the fluorine atom on the aromatic ring. wikipedia.orghuji.ac.il

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. organicchemistrydata.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₆H₇FN₂), the calculated monoisotopic mass is 126.0593 g/mol . uni.lu An HRMS measurement confirming this exact mass would provide strong evidence for the identity of the compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as aromatic diamines. nih.gov In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺. For this compound, the ESI-MS spectrum would be expected to show a prominent peak at an m/z value corresponding to the protonated molecule [C₆H₇FN₂ + H]⁺, which is approximately 127.0666. uni.lu This technique is highly sensitive and can be used to confirm the molecular weight of the compound and to assess its purity by detecting the presence of any impurities.

Interactive Data Table: Predicted m/z Values for this compound Adducts in ESI-MS

AdductPredicted m/z
[M+H]⁺127.06660
[M+Na]⁺149.04854
[M+K]⁺165.02248
[M+NH₄]⁺144.09315

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of a molecule. unitechlink.com For this compound, the FT-IR spectrum reveals characteristic absorption bands that correspond to specific stretching and bending vibrations of its constituent bonds.

The presence of primary amine (-NH₂) groups is typically confirmed by stretching vibrations in the 3550-3200 cm⁻¹ region. unitechlink.com The carbon-fluorine (C-F) bond, a key feature of this compound, exhibits a strong absorption band, which is characteristic of fluorobenzene derivatives. irphouse.com The aromatic ring itself gives rise to several bands, including C-H stretching vibrations typically observed above 3000 cm⁻¹ and C-C stretching vibrations within the 1600-1400 cm⁻¹ range. The specific frequencies of these vibrations can be influenced by the electronic effects of the fluorine and amine substituents on the benzene (B151609) ring.

Interactive Table: Characteristic FT-IR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3550-3200N-H StretchingPrimary Amine (-NH₂)
3400-3300N-H StretchingAliphatic Primary Amine
3350-3310N-H StretchingSecondary Amine
> 3000C-H StretchingAromatic Ring
1600-1400C-C StretchingAromatic Ring
Strong AbsorptionC-F StretchingCarbon-Fluorine Bond

Note: The exact positions of the peaks can vary based on the sample preparation and the specific chemical environment.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of π→π* electronic transitions within the benzene ring. mdpi.com The positions and intensities of these bands are influenced by the amino and fluoro substituents.

Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, investigates the emission of light from a molecule after it has absorbed photons. While not all molecules are highly luminescent, studies on related fluorinated aromatic compounds suggest that this compound may exhibit fluorescence. researchgate.netwisc.edu The emission spectrum, including the Stokes shift (the difference between the absorption and emission maxima), can provide insights into the excited state properties and relaxation pathways of the molecule. researchgate.net The fluorescence quantum yield, a measure of the efficiency of the emission process, is another important parameter that can be determined.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

Single crystal X-ray diffraction is the gold standard for obtaining an unambiguous molecular structure. nih.govmdpi.com If a suitable single crystal of this compound can be grown, this technique can provide detailed information, including:

Precise bond lengths and angles within the molecule.

The planarity of the benzene ring and the conformation of the amine groups.

The arrangement of molecules within the crystal lattice, known as the crystal packing.

This data is crucial for understanding the steric and electronic effects of the substituents on the molecular geometry.

The way molecules pack in a crystal is governed by a variety of non-covalent interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these intermolecular contacts within a crystal structure. nih.govnih.gov For this compound, this analysis would likely reveal the significance of hydrogen bonding between the amine groups (N-H···N) and potentially between the amine hydrogens and the fluorine atom (N-H···F). Other interactions, such as π-π stacking between aromatic rings and C-H···π interactions, also play a role in stabilizing the crystal structure. nih.gov Understanding these interactions is key to comprehending the solid-state properties of the compound.

Interactive Table: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDescriptionPotential Significance
N-H···N Hydrogen BondingInteraction between the hydrogen of one amine group and the nitrogen of another.Likely a dominant interaction influencing crystal packing.
N-H···F Hydrogen BondingInteraction between the hydrogen of an amine group and the electronegative fluorine atom.Could play a significant role in the supramolecular assembly.
π-π StackingAttractive, noncovalent interactions between aromatic rings.Contributes to the overall stability of the crystal lattice.
C-H···π InteractionsInteraction of an aromatic C-H bond with the π-system of an adjacent ring.A weaker but often present interaction in aromatic crystals.

Thermal Analysis Techniques (e.g., TG/DTG)

Thermogravimetric analysis (TGA) and its derivative (DTG) are used to study the thermal stability of a material. libretexts.org A TGA curve plots the mass of a sample as a function of temperature, revealing weight loss events corresponding to decomposition or volatilization. The DTG curve, which is the first derivative of the TGA curve, shows the rate of mass loss and helps to more precisely identify the temperatures at which these events occur. For this compound, TGA/DTG analysis would determine its decomposition temperature, providing a measure of its thermal stability. This information is valuable for assessing its suitability for applications where it might be exposed to high temperatures.

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. ajchem-a.com By scanning the potential of an electrode and measuring the resulting current, a cyclic voltammogram is obtained, which can reveal the oxidation and reduction potentials of the analyte. For this compound, CV can be used to determine the ease with which it can be oxidized (lose electrons) or reduced (gain electrons). The presence of the electron-donating amine groups and the electron-withdrawing fluorine atom will influence these redox potentials. The stability of the resulting radical cations or anions can also be assessed from the reversibility of the redox processes observed in the voltammogram. researchgate.netutexas.edu

Advanced Applications in Materials and Supramolecular Chemistry Research

Specialty Chemical and Dye Synthesis (as building blocks)

2-Fluorobenzene-1,3-diamine serves as a crucial building block in the synthesis of advanced materials, particularly high-performance polymers and specialty dyes. Its unique structure, featuring a fluorine atom ortho to one amino group and meta to the other, provides specific chemical reactivity and imparts desirable properties to the resulting products. Its primary application in this context is as a monomer in polycondensation reactions and as a precursor for heterocyclic dye systems.

High-Performance Fluorinated Polymer Synthesis

As a fluorinated aromatic diamine, this compound is a valuable monomer for creating specialty polymers such as fluorinated polyamides and polyimides. These materials are sought after in the aerospace, electronics, and medical industries for their superior thermal stability, chemical resistance, and specific dielectric properties. The incorporation of fluorine can lower the polymer's dielectric constant, reduce moisture absorption, and enhance solubility, making processing easier compared to their non-fluorinated counterparts. cjps.orgnih.gov

The synthesis of these polymers typically follows a polycondensation pathway. For polyamides, the diamine is reacted with a dicarboxylic acid or its derivative. For polyimides, a two-step process is common, involving the reaction of the diamine with a dianhydride to first form a poly(amic acid) (PAA) intermediate, which is then chemically or thermally treated to form the final polyimide. nih.gov The general reactivity allows this compound to be used in these established polymerization processes to create novel materials with tailored properties. elsevierpure.comnih.gov

The table below outlines the generalized synthesis schemes for these polymers using a fluorinated diamine building block.

Table 1: Generalized Synthesis of Fluorinated Polymers

Polymer Type Reactants Reaction Type Key Intermediate Resulting Polymer
Fluorinated Polyamide This compound + Dicarboxylic Acid Polycondensation - Aromatic Polyamide

Research into new fluorinated diamine monomers is ongoing, with the goal of designing polymers with reduced charge transfer complex interactions, leading to materials with high optical transparency and low color, which are essential for applications like flexible displays. nih.gov

Fluorinated Phenazine (B1670421) Dye Synthesis

A significant application of fluorinated phenylenediamines as building blocks is in the synthesis of specialty heterocyclic dyes. A notable example is the creation of fluorinated 2,3-diaminophenazines. These compounds are of interest due to their thermal resistance and fluorescence properties. rsc.org

Detailed research has shown that fluorinated o-phenylenediamines (isomers of this compound) can be oxidized to produce these complex dyes. The synthesis involves the oxidation of the diamine using an agent like iron(III) chloride in an acidic aqueous medium. The reaction proceeds through the formation of a protonated diimine intermediate, leading to the final phenazine structure. rsc.org The presence and position of fluorine atoms on the precursor diamine influence the isomeric ratio of the final products and modify their fluorescent properties, causing shifts in the emission spectrum. rsc.org These fluorinated phenazines exhibit fluorescence ranging from green to red. rsc.org

The findings from this research provide a concrete pathway for how this compound can be utilized to create functional dyes with specific optical and physical properties.

Table 2: Research Findings on Fluorinated 2,3-Diaminophenazine Synthesis

Feature Description
Precursors Fluorinated o-phenylenediamines
Oxidizing Agent Iron(III) chloride (FeCl₃) in acidified water
Reaction Mechanism Oxidation leads to the formation of a protonated diimine intermediate, which then couples to form the phenazine ring system. rsc.org
Product A series of new fluorinated 2,3-diaminophenazines. rsc.org
Key Findings The position of fluorine atoms in the precursor determines the isomeric ratio of the products. rsc.org

| Product Properties | The resulting dyes are heat-resistant and exhibit fluorescence from green to red, with fluorine content affecting emission intensity and wavelength. rsc.org |

This application highlights the role of this compound and its isomers as foundational components in the development of advanced, high-value specialty chemicals and dyes.

Environmental Chemical Research and Analytical Method Development for Fluorinated Aromatic Amines

Environmental Fate and Degradation Studies of Fluorinated Aromatic Compounds

Understanding the environmental behavior of fluorinated aromatic compounds is crucial for assessing their ecological impact. The strong carbon-fluorine (C-F) bond often imparts high chemical stability, making these compounds potentially resistant to natural degradation processes. nih.gov

Abiotic degradation involves non-biological processes such as photolysis and hydrolysis. For many fluorinated aromatic compounds, photolysis, or degradation by light, is a more significant pathway than hydrolysis. nih.gov

Photolysis: The photochemical fate of fluorinated compounds is complex and depends on the specific molecular structure and environmental conditions. nih.gov Studies on fluorinated pesticides and pharmaceuticals reveal that photolysis can lead to either defluorination or the formation of various fluorinated byproducts. acs.orgdigitellinc.com The presence of other substances in water, such as dissolved organic matter, can also influence the rate and products of photolysis. acs.org

Research has shown that the position and number of fluorine atoms on an aromatic ring affect its stability. For example, in studies of fluorinated pharmaceuticals, aryl-fluorine (Ar-F) motifs were found to be susceptible to mineralization to fluoride (B91410) ions over extended photolysis, while aliphatic trifluoromethyl (CF3) groups demonstrated high stability. nih.gov The photolysis of some fluorinated pesticides has been observed to be slow under direct sunlight conditions. nih.gov For instance, the degradation of certain compounds with aromatic fluorine motifs can be accelerated by advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals. acs.org

Hydrolysis: Hydrolysis is generally a slow degradation process for many fluorinated aromatic compounds compared to photolysis. acs.org The C-F bond is typically resistant to hydrolysis under normal environmental pH conditions. However, the presence of other functional groups on the aromatic ring can influence the molecule's susceptibility to this degradation pathway. For N-trifluoromethyl amines, hydrolysis can be a relevant degradation route. acs.org

The biodegradation of fluorinated aromatic amines is a key process in their environmental removal. The recalcitrance of these compounds often depends on the number and position of the fluorine substituents. nih.gov

Microbial Degradation: Microbial consortia in soil and water have demonstrated the ability to degrade fluorinated aromatic amines. Studies on fluoroanilines (FAs), which are structurally related to 2-fluorobenzene-1,3-diamine, show that bacteria can utilize them as a source of carbon and energy under aerobic conditions. nih.gov

Research on the aerobic degradation of mono-, di-, and tri-fluoroanilines revealed that the time required for microbial cultures to adapt and degrade these compounds increases with the degree of fluorine substitution. nih.gov For example, complete degradation of 4-fluoroaniline (B128567) (4-FA) was achieved much faster than that of 2,3,4-trifluoroaniline (B1293922) (2,3,4-TFA). nih.gov This suggests that the presence of multiple fluorine atoms enhances the compound's recalcitrance to microbial attack. The maximum specific degradation rates also decreased as the number of fluorine atoms increased. nih.gov

The microbial communities responsible for the degradation are often diverse, comprising bacteria from genera such as Acinetobacter, Zoogloea, Comamonas, and Hydrogenophaga. nih.govmdpi.com These bacteria employ specific enzymatic pathways to break down the aromatic ring. Enzyme assays have suggested the involvement of meta-cleavage pathways in the degradation of fluoroanilines. nih.gov

Enzymatic Defluorination: The cleavage of the stable C-F bond is a critical step in the complete mineralization of organofluorine compounds. This process, known as defluorination, can be catalyzed by specific enzymes called dehalogenases. nih.gov While fluoroacetate (B1212596) dehalogenase is a well-known enzyme that acts on fluorinated aliphatic compounds, other enzymes are involved in the degradation of fluorinated aromatics. nih.govresearchgate.net For example, 4-fluorobenzoate (B1226621) dehalogenase can directly cleave the C-F bond from a fluorinated aromatic ring. researchgate.net In some cases, defluorination occurs after initial enzymatic modifications of the molecule, leading to an unstable intermediate that spontaneously eliminates a fluoride ion. nih.gov Cytochrome P450 enzymes are also known to be involved in the metabolism of a wide range of compounds, including the hydroxylation of aromatic rings, which can be a preliminary step to defluorination. nih.govwikipedia.org

Table 1: Aerobic Degradation of Different Fluoroanilines by a Mixed Bacterial Culture. nih.gov
CompoundEnrichment Time (days)Maximum Specific Degradation Rate (mg FA / g VSS h)
4-Fluoroaniline (4-FA)2622.48 ± 0.55
2,4-Difluoroaniline (2,4-DFA)5115.27 ± 2.04
2,3,4-Trifluoroaniline (2,3,4-TFA)1658.84 ± 0.93

Advanced Analytical Methodologies for Environmental Monitoring and Quantification

Accurate and sensitive analytical methods are essential for detecting and quantifying trace levels of fluorinated aromatic amines in complex environmental matrices like water, soil, and biota. epa.gov

Effective sample preparation is critical to isolate the target analytes from interfering matrix components and to concentrate them to levels suitable for detection.

Solid-Phase Extraction (SPE): SPE is the most commonly used technique for extracting fluorinated compounds and other aromatic amines from aqueous samples. eurofins.comchromatographyonline.comnih.gov It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analytes. The analytes are then eluted with a small volume of an organic solvent. Various sorbent chemistries are available, including weak anion exchange (WAX) phases, which are particularly effective for a broad range of per- and polyfluoroalkyl substances (PFAS). chromatographyonline.com For complex samples, cleanup steps using materials like graphitized carbon may be necessary to remove interferences. eurofins.com Automated SPE systems are also available, which improve throughput and reproducibility. selectscience.net

Fluorous Solid-Phase Extraction (F-SPE): A specialized variation, F-SPE, utilizes silica (B1680970) gel with a bonded fluorocarbon phase. This technique leverages the unique fluorine-fluorine interactions to selectively retain fluorinated molecules, allowing non-fluorinated matrix components to be washed away. nih.gov This method is highly selective for separating fluorous-tagged compounds from a complex mixture. nih.gov

Other Extraction Techniques:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes between the aqueous sample and an immiscible organic solvent, such as dichloromethane. acs.org It has been successfully used for the recovery of fluorinated compounds from water and soil samples. acs.org

QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is a streamlined approach that combines extraction with a salting-out step and cleanup with dispersive SPE. It is widely used for pesticide residue analysis and has been adapted for various organic pollutants in complex matrices. eurofins.com

Liquid-Phase Microextraction (LPME): This miniaturized version of LLE uses very small volumes of solvent, often supported on a hollow fiber or as a droplet, reducing solvent consumption and waste. nih.gov

High-performance liquid chromatography (LC) and gas chromatography (GC) are the primary separation techniques used for the analysis of fluorinated aromatic amines.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for volatile and thermally stable compounds. Aromatic amines can be challenging to analyze by GC due to their polarity, which can cause peak tailing. labrulez.com Therefore, chemical derivatization is often employed to convert the amines into less polar and more volatile derivatives, improving chromatographic performance and sensitivity. nih.gov Reagents like isobutyl chloroformate are used for this purpose. nih.gov GC coupled with a mass spectrometer (GC-MS) provides both separation and structural identification, with detection limits often in the nanogram per gram (ng/g) range. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the most powerful and widely used technique for analyzing fluorinated aromatic amines and other polar contaminants in environmental samples. nih.govresearchgate.netfrag-den-staat.de It does not require the analytes to be volatile and often avoids the need for derivatization. Reversed-phase chromatography using C18 or biphenyl (B1667301) columns is common for separating aromatic amines. nih.govfrag-den-staat.de

The use of tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for the quantification of analytes at very low concentrations (ng/L or parts per trillion). nih.govfrag-den-staat.de Isotope dilution, where a stable isotope-labeled version of the analyte is added to the sample as an internal standard, is the gold standard for quantification as it corrects for matrix effects and variations in extraction recovery. eurofins.com

Other Detection Methods:

19F Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is uniquely suited for the analysis of fluorinated compounds. Since 19F has 100% natural abundance and high sensitivity, 19F NMR can be used to identify and quantify different fluorinated molecules in a complex mixture without chromatographic separation. nih.govchemrxiv.orgrsc.org It is particularly powerful for identifying unknown degradation products and performing fluorine mass balance studies. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or time-of-flight (TOF) mass spectrometers provide highly accurate mass measurements. This allows for the identification of unknown compounds by determining their elemental composition and helps to differentiate analytes from matrix interferences, making it valuable for screening non-targeted compounds. researchgate.net

Fluorescence Detection: After derivatization with a fluorescent tag, HPLC with a fluorescence detector (HPLC-FLD) can provide highly sensitive and selective detection for primary aromatic amines. nih.gov

Table 2: Summary of Advanced Analytical Methods for Aromatic Amines and Fluorinated Compounds.
Analytical TechniqueTarget AnalytesSample MatrixSample PreparationReported Detection Limits (LOD)Reference
LC-MS/MS39 Primary Aromatic AminesHuman UrineHydrolysis, LLE (MTBE)0.025–0.20 ng/mL nih.gov
GC-MSCarcinogenic Aromatic AminesHair Dye, HennaIon-Pair Extraction, Derivatization (IBCF)0.02–0.20 ng/g nih.gov
LC-HRMS (Orbitrap)22 Primary Aromatic AminesFood Simulant (Acetic Acid)Direct Injection0.06–0.7 µg/kg researchgate.net
LC/MSPerfluorooctane Sulfonyl Fluoride (PFOSF)Water, SoilDerivatization, LLE/SPEAbsolute LOD: 2.5 pg acs.org
HR-CS GF MASExtractable Organically Bound Fluorine (EOF)River WaterSolid-Phase Extraction (SPE)Not specified (sum parameter) nih.gov

Future Research Directions and Emerging Paradigms in Fluorinated Diamine Chemistry

Novel Synthetic Methodologies and Process Intensification

While traditional methods for synthesizing fluorinated diamines exist, the future lies in developing more efficient, sustainable, and scalable processes. The focus is shifting from conventional batch reactions to modern, intensified methodologies that offer significant advantages in terms of cost, safety, and environmental impact.

Future research will likely concentrate on the following areas:

Catalytic C-H Amination: Direct C-H amination strategies, utilizing transition metal catalysts such as rhodium, represent a powerful tool for creating C-N bonds with high atom economy. nih.gov Research into applying these methods for the late-stage functionalization of fluorinated aromatic cores could provide direct access to complex diamines, bypassing multi-step sequences. Rhodium-catalyzed intramolecular C-H amination has already shown promise for creating cyclic sulfamides which can be readily converted to 1,3-diamines. nih.gov

Continuous Flow Synthesis: Flow chemistry offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for seamless scale-up. acs.org The synthesis of fluorinated intermediates, such as 1,2-difluorobenzene (B135520) from 2-fluoroaniline, has been successfully demonstrated in a continuous flow mode, highlighting the potential for this technology in producing fluorinated diamines with high purity and efficiency. acs.org

Process Intensification (PI): Adopting PI principles can revolutionize the production of fluorinated diamines. youtube.com This involves designing drastically smaller, more efficient, and energy-saving processes. youtube.com Techniques such as microwave-assisted synthesis, reactive distillation, and the use of microreactors could significantly shorten reaction times and improve yields. A patented process for preparing fluorinated aromatic diamines already points towards the benefits of controlled, step-wise addition of reagents to increase yield and purity, a principle that aligns with process intensification. google.com

Table 1: Comparison of Synthetic Paradigms for Fluorinated Diamines

FeatureConventional Batch SynthesisEmerging Intensified Synthesis
Methodology Often multi-step, stoichiometric reactions.Catalytic C-H functionalization, continuous flow processes. nih.govacs.org
Efficiency Lower yields, significant byproduct formation.Higher yields, improved atom economy, reduced waste. youtube.com
Scalability Challenging, potential for thermal runaway.Safer, more predictable, and easier to scale up. acs.org
Environmental Impact High solvent consumption, potential for hazardous waste.Reduced solvent use, lower energy consumption. youtube.com

Exploration of Undiscovered Reactivity and Selectivity

The substitution pattern of 2-fluorobenzene-1,3-diamine—with two strongly activating amino groups and a deactivating, ortho-directing fluorine atom—creates a complex electronic environment that suggests unique and underexplored reactivity. researchgate.net The interplay between the inductive withdrawal of the fluorine and the resonance donation of the amine groups can lead to unusual regioselectivity in various chemical transformations.

Future research directions include:

Regioselective Functionalization: A systematic study of electrophilic aromatic substitution reactions on this compound is warranted. Understanding how the competing directing effects of the substituents influence the position of incoming electrophiles could unlock pathways to novel, highly functionalized aromatic building blocks. The anomalous reactivity of fluorobenzene (B45895) itself in such substitutions suggests that outcomes may not be straightforward to predict. researchgate.net

Novel Heterocycle Synthesis: Diamines are crucial precursors for a wide range of heterocyclic compounds. The specific geometry and electronics of this compound could be exploited to synthesize novel fluorinated benzodiazepines, quinoxalines, or other fused ring systems with potential applications in medicinal chemistry and materials science. rsc.org

Polymerization and Material Synthesis: The reactivity of the diamine groups makes this compound an attractive monomer for polymerization. researchgate.net Exploring its use in synthesizing new polyimides, polyamides, and other high-performance polymers is a promising avenue. The fluorine atom can impart desirable properties such as thermal stability, low dielectric constant, and hydrophobicity to the resulting materials. nih.govnih.gov

Advanced Computational Predictions and Experimental Validation Synergies

The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating discovery in chemical sciences. For a molecule like this compound, this approach can provide profound insights into its structure, properties, and reactivity, thereby guiding experimental efforts more effectively.

Predicting Reactivity and Spectra: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict key properties. These include mapping the electron density to identify sites susceptible to electrophilic or nucleophilic attack, calculating the energies of reaction intermediates and transition states to predict reaction pathways, and simulating spectroscopic data (NMR, IR) to aid in structural characterization.

Guiding Experimental Design: Computational screening can identify the most promising reaction conditions or catalyst systems before extensive laboratory work is undertaken. This was demonstrated in a study on fluorinated nucleic acids, where molecular dynamics simulations explained experimental observations of DNA destabilization, providing a rationale for the compound's anti-tumor effect. nih.gov

Validating Theoretical Models: Experimental results provide the crucial validation for computational predictions. For instance, predicted properties like collision cross-section values, which can be calculated for protonated or other adducts of this compound, can be compared with experimental data from ion mobility-mass spectrometry to refine theoretical models. uni.lu

Table 2: Computationally Predicted and Experimentally Validated Properties

PropertyComputational PredictionExperimental Validation Method
Molecular Structure Bond lengths, bond angles, dihedral angles (via DFT).X-ray Crystallography, NMR Spectroscopy. nih.gov
Spectroscopic Data 1H, 13C, 19F NMR chemical shifts, IR frequencies.NMR, IR Spectroscopy. nih.gov
Reaction Pathway Transition state energies, activation barriers.Kinetic studies, product analysis (e.g., HPLC, GC-MS).
Ion Properties Predicted Collision Cross Section (CCS) values. uni.luIon Mobility-Mass Spectrometry (IM-MS).

Interdisciplinary Research Synergies in Chemical Sciences

The unique properties of this compound make it a valuable building block for a range of applications beyond traditional organic chemistry. Fostering collaborations between synthetic chemists and researchers in materials science, polymer science, and medicinal chemistry is essential for realizing its full potential.

Materials Science: Fluorinated diamines are key monomers for high-performance polyimides used in aerospace and microelectronics. nasa.gov Specifically, incorporating fluorine can lead to polymers with low color, high transparency, and good thermal stability, which are desirable for applications like flexible displays. nih.govnih.gov Hypercrosslinked polymers derived from fluorobenzene have also shown exceptional ability to absorb chemical warfare agents, suggesting a potential defense application for materials derived from this compound. rsc.org

Medicinal Chemistry: The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. acs.org Halogen-modified nucleic acid molecules are widely used in medicine. nih.gov The this compound scaffold could serve as a novel starting point for the synthesis of new bioactive compounds, where the fluorine atom and the arrangement of the amine groups are critical for biological activity.

Enzyme-Mediated Defluorination: From an environmental perspective, understanding how fluorinated aromatic compounds are degraded is crucial. Research into metalloenzymes that can cleave the robust carbon-fluorine bond provides insight into bioremediation pathways. utsa.edu Studying the interaction of this compound with such enzyme systems could contribute to developing strategies for environmental remediation of organofluorine compounds. utsa.edu

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-fluorobenzene-1,3-diamine, and how do reaction conditions influence product yield?

  • Methodology : Synthesis typically involves sequential nitration, fluorination, and reduction steps. For example, nitration of 1,3-difluorobenzene followed by selective reduction of nitro groups using catalytic hydrogenation (e.g., Pd/C in ethanol) yields the diamine. Reaction temperature and catalyst loading significantly affect selectivity and yield. Side reactions, such as over-reduction or dehalogenation, can be minimized by optimizing hydrogen pressure and reaction time .

Q. How is the purity and structural integrity of this compound confirmed in academic research?

  • Methodology : Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection. Structural confirmation employs 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectroscopy to verify the positions of amino and fluorine substituents. X-ray crystallography is used for definitive structural elucidation, leveraging programs like SHELXL for refinement .

Q. What are the primary applications of this compound in pharmaceutical and materials science research?

  • Methodology : The compound serves as a precursor for fluorinated heterocycles (e.g., benzimidazoles) with potential antimicrobial activity. In materials science, its electron-withdrawing fluorine substituent enhances charge transport in organic semiconductors. Researchers functionalize the amino groups via Schiff base formation or cross-coupling reactions to tailor electronic properties .

Advanced Research Questions

Q. What crystallographic challenges arise when analyzing derivatives of this compound, and how are they resolved?

  • Methodology : Derivatives often form twinned crystals or exhibit disorder due to steric hindrance from fluorine. High-resolution data collection (e.g., synchrotron radiation) and iterative refinement using SHELXL improve model accuracy. For disordered regions, constraints or split-site occupancy models are applied. Hydrogen bonding patterns are analyzed to validate packing arrangements .

Q. How does the fluorine substituent modulate the electronic properties of benzene diamines in organic electronics?

  • Methodology : Density functional theory (DFT) calculations reveal that fluorine lowers the HOMO energy level, enhancing electron affinity. Experimental validation includes cyclic voltammetry to measure redox potentials and UV-vis spectroscopy to assess charge-transfer transitions. Comparative studies with non-fluorinated analogs (e.g., benzene-1,3-diamine) quantify the fluorine effect on conductivity .

Q. What methodological approaches resolve contradictions in reaction outcomes for halogenated benzene diamines?

  • Methodology : Contradictory data (e.g., unexpected regioselectivity) are addressed through kinetic studies and intermediate trapping. For example, in situ 19F^{19}F-NMR monitors fluorination intermediates to identify competing pathways. Computational modeling (e.g., transition state analysis) clarifies steric and electronic influences. Cross-referencing with structurally similar compounds (e.g., 4-bromo-6-fluorobenzene-1,3-diamine) provides mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.